(4-Bromo-2,5-difluorophenyl)methanol
Overview
Description
(4-Bromo-2,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methanol group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)methanol typically involves the bromination and fluorination of a phenylmethanol precursor. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: 4-Bromo-2,5-difluorobenzaldehyde or 4-Bromo-2,5-difluorobenzoic acid.
Reduction: 4-Bromo-2,5-difluorophenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzyl alcohol
- 4-Bromo-2,5-difluorophenol
Comparison
(4-Bromo-2,5-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. For example, 4-Bromo-2,6-difluorobenzyl alcohol has a different substitution pattern, which can lead to variations in chemical behavior and applications .
Biological Activity
(4-Bromo-2,5-difluorophenyl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound possesses a phenolic structure with both bromine and fluorine substituents on the aromatic ring. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H7BrF2O |
Molecular Weight | 235.04 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to be mediated through its interactions with specific enzymes or receptors. The presence of bromine and fluorine atoms enhances its ability to form strong hydrogen bonds and hydrophobic interactions, which are crucial for binding to biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors influencing signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show MIC values against various pathogens, indicating its potential as an antibacterial agent.
- Comparative Efficacy : It has been shown to possess comparable efficacy to standard antibiotics against resistant strains.
Anticancer Activity
Research has also explored the anticancer properties of this compound:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa, A549) demonstrated dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, potentially targeting pathways that regulate cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Research :
- A study focused on the effects of this compound on breast cancer cell lines revealed IC50 values ranging from 10 µM to 15 µM, indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
The unique combination of bromine and fluorine in this compound sets it apart from other phenolic compounds:
Compound | Key Differences |
---|---|
(4-Bromo-2,6-difluorobenzyl alcohol) | Different substitution pattern affects reactivity |
(4-Chloro-2,5-difluorophenyl)methanol | Chlorine substitution alters binding properties |
(4-Bromo-2,5-difluorophenol) | Lacks the methanol group; different biological activity |
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWREITGADCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694910 | |
Record name | (4-Bromo-2,5-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-26-8 | |
Record name | (4-Bromo-2,5-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2,5-difluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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